molecular formula C18H11BrN4O4S B2567583 N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895025-50-0

N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2567583
CAS No.: 895025-50-0
M. Wt: 459.27
InChI Key: ZMEZKRJKIQQCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a novel chemical entity designed for research applications, incorporating multiple heterocyclic systems known for their rich pharmacological profiles. The core of the molecule is built around a benzo[d]thiazole ring , a privileged structure in medicinal chemistry that is present in more than 18 FDA-approved drugs . This specific scaffold is recognized for its diverse biological activities, which include serving as a basis for antimicrobial, anticancer, and anti-inflammatory agents . The strategic incorporation of a bromo substituent at the 6-position and a nitro-furan carboxamide group linked via a pyridylmethyl arm is intended to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. Researchers can leverage this complex molecule as a key building block in combinatorial chemistry or as a pharmacological probe to investigate new biological pathways, particularly those involving targets known to interact with thiazole-containing molecules . Its structure is analogous to other documented bioactive compounds that share the N-(6-halogenated-benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)carboxamide framework, underscoring its potential utility in drug discovery and chemical biology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEZKRJKIQQCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, case reports, and findings from diverse sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H16_{16}BrN4_{4}O3_{3}S
Molecular Weight469.3 g/mol
CAS Number895024-54-1

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. For instance, research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with a nitro group have demonstrated enhanced cytotoxicity against lung cancer cells (IC50 values around 6.26 μM) when assessed in two-dimensional (2D) assays compared to three-dimensional (3D) assays .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that derivatives of benzothiazole possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, displaying effective inhibition at low concentrations . The presence of the nitro group in the structure is believed to enhance this activity.

The proposed mechanism for the biological activity of this compound involves interaction with DNA. Research indicates that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may disrupt cellular processes and lead to apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption and distribution profiles when administered orally. For example, a related compound demonstrated excellent pharmacokinetic properties in mice, suggesting potential for therapeutic use .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro. The results indicated that those with nitro substitutions had significantly lower IC50 values in 2D cultures compared to 3D models, highlighting their potential as effective anticancer agents .
  • Antimicrobial Testing : In a comparative study, several benzothiazole derivatives were tested for antibacterial efficacy using broth microdilution methods. The results confirmed that compounds like this compound exhibited superior activity against E. coli and S. aureus, outperforming standard antibiotics like ampicillin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and pyridine moieties exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.015 mg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Pathogen
N-(6-bromobenzo[d]thiazol-2-yl) derivative0.015Staphylococcus aureus
N-(benzo[d]thiazol-2-yl)-2-nitro derivative0.020Escherichia coli
N-(pyridin-3-ylmethyl) derivative0.025Pseudomonas aeruginosa

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Research has demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). For instance, a related thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .

Table 2: Anticancer Efficacy of Thiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
N-(6-bromobenzo[d]thiazol-2-yl) derivative5.71MCF-7
Thiazole-pyridine hybrid6.14PC3
Benzothiazole derivative8.00HepG2

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Thiazole derivatives have been associated with anticonvulsant properties, and studies indicate that certain analogues can significantly reduce seizure activity in animal models . The structure-activity relationship (SAR) analysis reveals that modifications in the thiazole or pyridine rings can enhance anticonvulsant efficacy.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundED50 (mg/kg)Model
N-(6-bromobenzo[d]thiazol-2-yl) derivative18.4PTZ-induced seizures
Thiazole-pyridine hybrid24.38Electroshock test

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages: The bromobenzo[d]thiazol group may confer higher target specificity compared to non-halogenated analogs.
  • Limitations: No direct activity data are available; inferences rely on structural analogs. Synthesis may require optimization for scalability.

Q & A

Basic Research Question

  • 1H/13C NMR : Use DMSO-d6 to resolve aromatic proton splitting (e.g., distinguishing bromothiazole and pyridinylmethyl signals). Integrate peaks to confirm stoichiometry of substituents .
  • IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹).
    Ambiguity Resolution :
  • Compare experimental data with simulated spectra from DFT calculations to validate assignments .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can density functional theory (DFT) calculations predict electronic properties and reaction mechanisms?

Advanced Research Question

  • Electronic Properties : Perform geometry optimization at the B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps, polar surface area, and electrostatic potential maps. These predict reactivity sites (e.g., nitro group electrophilicity) .
  • Mechanistic Insights : Simulate reaction pathways (e.g., acylation transition states) to identify rate-limiting steps. Compare activation energies under varying solvents to guide experimental design .

What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationships?

Advanced Research Question

  • Crystallographic Validation : Use SHELXL for X-ray structure refinement to confirm bond lengths/angles, especially for bromine substituents prone to steric effects .
  • Statistical Analysis : Apply multivariate regression to correlate DFT-derived descriptors (e.g., logP, dipole moments) with bioactivity data. Outliers may indicate unaccounted solvation effects or crystal packing forces .

What in vitro assays are suitable for evaluating anticancer activity, considering structural features?

Advanced Research Question

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM). Normalize results to positive controls (e.g., cisplatin) .
  • Mechanistic Studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • ROS Generation : Detect using DCFH-DA probes, as nitro groups may induce oxidative stress .

How can X-ray crystallography using SHELX validate the molecular configuration?

Advanced Research Question

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Refine with SHELXL-2018, applying TWIN/BASF commands if twinning is observed .
  • Validation Metrics :
    • Check R-factor convergence (<5% for high-quality data).
    • Analyze residual electron density maps to confirm bromine and nitro group positions .

What statistical methods are recommended for analyzing dose-response data in biological assays?

Advanced Research Question

  • Dose-Response Curves : Fit data to a four-parameter logistic model (IC50 = Hill slope + baseline) using GraphPad Prism.
  • Error Handling : Apply bootstrap resampling (1000 iterations) to estimate 95% confidence intervals for IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.